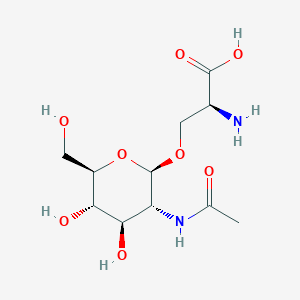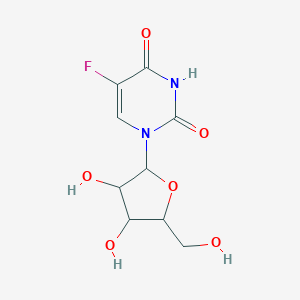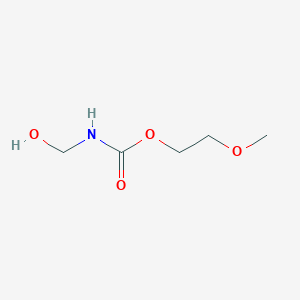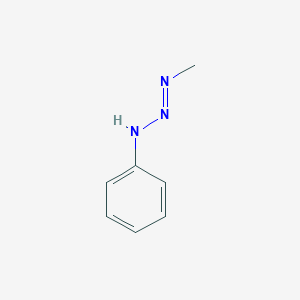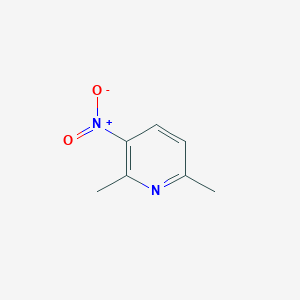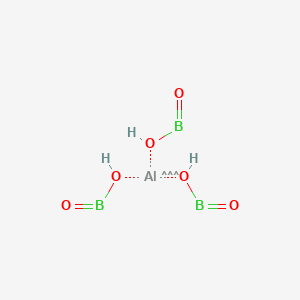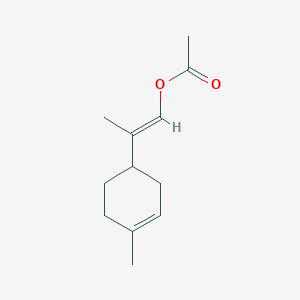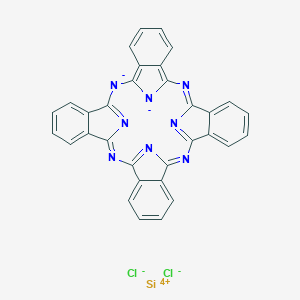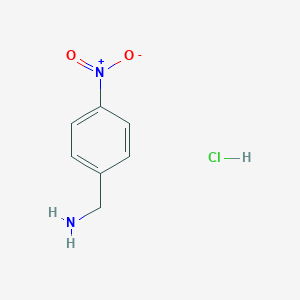
4-Nitrobenzylamine hydrochloride
Descripción general
Descripción
4-Nitrobenzylamine hydrochloride is a chemical compound that has been studied for its ability to chemically modify other materials, such as graphite powder and multiwalled carbon nanotubes (MWCNTs). The compound has been shown to partially intercalate at localized edge-plane or edge-plane-like defect sites on these materials, which has been supported by a range of experimental data including electrochemistry, electron microscopy, and X-ray powder diffraction .
Synthesis Analysis
The synthesis of heterocyclic compounds using 4-nitrobenzylamine hydrochloride as a precursor or intermediate is not directly described in the provided papers. However, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid have been used as multireactive building blocks for the preparation of substituted nitrogenous heterocycles, which are important in drug discovery . This suggests that 4-nitrobenzylamine hydrochloride could potentially be used in similar synthetic pathways.
Molecular Structure Analysis
The molecular structure of 4-nitrobenzylamine hydrochloride has been characterized using techniques such as X-ray photoelectron spectroscopy (XPS). The partial intercalation of 4-nitrobenzylamine into materials like graphite powder and MWCNTs has been observed, providing insights into the molecular interactions between 4-nitrobenzylamine and these substrates .
Chemical Reactions Analysis
4-Nitrobenzylamine hydrochloride is involved in various chemical reactions. For instance, 4-nitrobenzyl(α-amino)phosphonic acids, which may be derived from 4-nitrobenzylamine, undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives when treated with aqueous sodium hydroxide. This reaction is an example of an intramolecular redox reaction, where the phosphonate moiety is oxidized to phosphate . Additionally, the reaction of 4-nitrobenzylidene dichloride with hydroxide ion results in dimeric type products and provides kinetic evidence supporting an electron transfer or radical mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrobenzylamine hydroxide are not explicitly detailed in the provided papers. However, the ability of 4-nitrobenzylamine to intercalate into graphite powder and MWCNTs suggests that it has specific chemical affinities and reactivities that enable it to interact with these substrates. The use of electrochemistry, electron microscopy, and X-ray powder diffraction to study these interactions provides indirect information about the physical and chemical properties of 4-nitrobenzylamine hydrochloride .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
4-Nitrobenzylamine hydrochloride is utilized in the synthesis of various organic compounds. Wang Ling-ya (2015) highlights its role as an intermediate in organic synthesis, particularly in medicine, pesticides, and chemical fields. The study discusses a synthesis method involving methylene chloride as the reaction solvent, which is advantageous due to low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).
Material Science and Nanotechnology
Research by Gregory Wildgoose et al. (2005) shows the application of 4-Nitrobenzylamine in modifying graphite powder and multiwalled carbon nanotubes (MWCNTs). The study demonstrates that 4-Nitrobenzylamine can partially intercalate at edge-plane defect sites on these materials, providing insights into its potential use in material science and nanotechnology (Gregory Wildgoose et al., 2005).
Protective Groups in Organic Synthesis
Koichi Kukase et al. (1990) describe the use of the 4-nitrobenzyl group, derived from 4-Nitrobenzylamine, for protecting hydroxyl functions in organic molecules. This group can be selectively removed in the presence of other benzyl-type protecting groups, offering versatility in synthetic chemistry (Koichi Kukase et al., 1990).
Biomedical Applications
The study by M. Hay et al. (1999) explores the role of 4-Nitrobenzyl carbamates, related to 4-Nitrobenzylamine, as triggers for bioreductive drugs. This research is significant in the context of designing drugs that target hypoxic tumor cells, demonstrating the potential biomedical applications of derivatives of 4-Nitrobenzylamine (M. Hay et al., 1999).
Catalysis and Chemical Reactions
The research conducted by J. Vicente et al. (1995) involves the synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine, a compound closely related to 4-Nitrobenzylamine. This study highlights the application of 4-Nitrobenzylamine derivatives in catalysis and the synthesis of complex organic compounds (J. Vicente et al., 1995).
Safety And Hazards
4-Nitrobenzylamine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Propiedades
IUPAC Name |
(4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXZZMSWYOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzylamine hydrochloride | |
CAS RN |
18600-42-5 | |
| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrobenzylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




